Orfamide B

説明

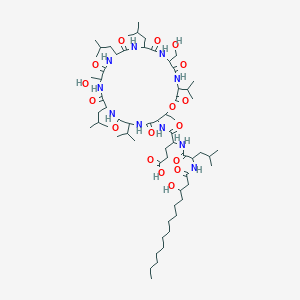

This compound has been reported in Pseudomonas and Pseudomonas fluorescens with data available.

特性

分子式 |

C63H112N10O17 |

|---|---|

分子量 |

1281.6 g/mol |

IUPAC名 |

5-[[6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79) |

InChIキー |

FPMIEPCWEZBKGP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Isolation of Orfamide B from Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant scientific interest due to its potent antifungal, insecticidal, and biosurfactant properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of its physicochemical and biological properties in structured tables, and visual diagrams of key processes to facilitate understanding and replication in a research and development setting.

Introduction

Cyclic lipopeptides (CLPs) are a class of secondary metabolites produced by a wide range of bacteria, including numerous species of Pseudomonas. These molecules are characterized by a peptide ring linked to a fatty acid tail. Orfamides are a specific family of CLPs, first identified through a genomisotopic approach in the biocontrol strain Pseudomonas protegens Pf-5.[1]

This compound is a notable member of this family, primarily produced by Pseudomonas sp. strains CMR5c and CMR12a.[1][2][3][4] It is a decapeptide with the sequence Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val, cyclized between the C-terminal valine and the beta-hydroxyl group of the threonine residue, and linked to a 3-hydroxy-tetradecanoic acid tail. The structural difference between Orfamide A and this compound lies in the fourth amino acid residue, which is a valine in Orfamide A and an isoleucine in this compound.

The biological activities of this compound are of significant interest for agricultural and pharmaceutical applications. It exhibits potent antifungal activity against various plant pathogens, including Rhizoctonia solani and Magnaporthe oryzae, the causative agent of rice blast disease. Furthermore, this compound demonstrates insecticidal properties and plays a role in the swarming motility of its producing organism. This guide will delve into the technical aspects of working with this promising natural product.

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing Pseudomonas strains and the subsequent isolation and purification of the target compound.

Bacterial Cultivation and Fermentation

A robust fermentation protocol is essential for maximizing the yield of this compound.

Protocol 1: Shake Flask Fermentation

-

Inoculum Preparation:

-

Streak a cryopreserved stock of Pseudomonas sp. CMR5c or CMR12a onto a King's B (KB) agar plate.

-

Incubate at 28°C for 24-48 hours.

-

Inoculate a single colony into a 50 mL Falcon tube containing 10 mL of KB broth.

-

Incubate overnight at 28°C with shaking at 200 rpm.

-

-

Production Culture:

-

Inoculate a 2 L Erlenmeyer flask containing 500 mL of KB broth with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.1.

-

Incubate at 28°C with shaking at 180 rpm for 48-72 hours.

-

Extraction and Purification

The following multi-step protocol is designed to isolate this compound to a high degree of purity.

Protocol 2: Extraction and Purification of this compound

-

Crude Extraction by Acid Precipitation:

-

Centrifuge the fermentation culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

-

Carefully decant the supernatant into a clean vessel.

-

Acidify the supernatant to pH 2.0 using 6 M HCl.

-

Incubate the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.

-

Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.

-

Wash the pellet twice with acidified water (pH 2.0) and lyophilize to obtain the crude extract.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 1 g) by washing with one column volume of methanol followed by one column volume of deionized water.

-

Dissolve the lyophilized crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%.

-

Load the sample onto the conditioned C18 cartridge.

-

Wash the cartridge with two column volumes of 20% aqueous acetonitrile to remove polar impurities.

-

Elute the orfamides with two column volumes of 80% aqueous acetonitrile.

-

Dry the eluted fraction under reduced pressure.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Dissolve the dried SPE fraction in the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).

-

Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 4 mL/min. A typical gradient is 50-95% acetonitrile over 40 minutes.

-

Monitor the elution profile at 210 nm.

-

Collect fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain pure this compound as a white powder.

-

Data Presentation

This section summarizes the key quantitative data for this compound in a structured format for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C65H115N10O17 | |

| Molecular Weight | 1324.68 g/mol | |

| Amino Acid Sequence | Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val | |

| Fatty Acid Tail | 3-hydroxy-tetradecanoic acid (C14) | |

| Mass (m/z) [M+H]+ | 1325.8 |

NMR Spectroscopic Data

| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Amide Protons (NH) | 7.5 - 9.5 | - |

| α-Protons (αH) | 3.8 - 4.5 | 50 - 60 |

| Fatty Acid CH-OH | ~4.0 | ~70 |

| Fatty Acid CH2 | 1.2 - 1.6 | 25 - 35 |

| Fatty Acid CH3 | ~0.8 | ~14 |

| Carbonyls (C=O) | - | 170 - 177 |

Mass Spectrometry Data

Mass spectrometry is a critical tool for the identification and structural elucidation of this compound. The following table lists the expected parent ion and major fragment ions.

| Ion | m/z (calculated) | Description |

| [M+H]+ | 1325.8 | Protonated parent molecule |

| [M+Na]+ | 1347.8 | Sodiated parent molecule |

| Fragment Ions | Varies | Result from cleavage of the peptide backbone (b and y ions) and loss of the fatty acid chain. |

Biological Activity

This compound exhibits a range of biological activities. The following table summarizes some of the key quantitative findings.

| Target Organism | Assay | Effective Concentration | Reference |

| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (induces increased branching) | |

| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM (reduces disease lesions) | |

| Pythium ultimum | Zoospore Lysis | ≥ 25 µM (lysis within 55-70 seconds) | |

| Phytophthora porri | Zoospole Lysis | ≥ 25 µM (lysis within 55-70 seconds) |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to this compound.

Caption: Overall workflow for the isolation and purification of this compound.

Caption: Simplified schematic of the nonribosomal peptide synthetase (NRPS) mediated biosynthesis of this compound.

Conclusion

This compound represents a compelling natural product with significant potential in both agriculture and medicine. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively isolate, characterize, and evaluate this potent cyclic lipopeptide. Further research into its specific molecular targets and mechanisms of action will undoubtedly pave the way for its development into novel therapeutic and biocontrol agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of Orfamide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B is a cyclic lipopeptide (CLP) belonging to the orfamide family, a class of bioactive secondary metabolites produced by various Pseudomonas species. These compounds exhibit a range of biological activities, including insecticidal, antifungal, and biosurfactant properties, making them of significant interest in agrochemical and pharmaceutical research. The precise determination of their chemical structure is paramount for understanding structure-activity relationships and for potential synthetic and semi-synthetic derivatization. This technical guide provides a detailed overview of the methodologies and data interpretation involved in the chemical structure elucidation of this compound, focusing on the key spectroscopic and spectrometric techniques employed.

Introduction

This compound is a non-ribosomally synthesized lipopeptide, characterized by a cyclic peptide core and a lipid side chain. It is primarily produced by Pseudomonas sp. strains CMR5c and CMR12a.[1] Structurally, the orfamide family consists of a ten-amino-acid peptide chain attached to a 3-hydroxy fatty acid tail.[1] this compound differs from its close analog, Orfamide A, by a single amino acid substitution.[2][3] The elucidation of its complete chemical structure, including the amino acid sequence, the nature of the fatty acid, the cyclization pattern, and the stereochemistry of the constituent amino acids, has been accomplished through a combination of advanced analytical techniques.

Isolation and Purification

The initial step in the structure elucidation of this compound involves its isolation from the producing microorganism.

Experimental Protocol: Isolation of this compound

-

Culturing: Pseudomonas sp. CMR5c or CMR12a is cultured in a suitable liquid medium, such as King's B medium, on a rotary shaker to promote the production of secondary metabolites.

-

Extraction: The culture supernatant is acidified to approximately pH 2.0 with hydrochloric acid and stored at 4°C overnight to precipitate the lipopeptides.[2]

-

Centrifugation: The precipitate containing the crude lipopeptide mixture is collected by centrifugation.

-

Methanol Extraction: The pellet is then extracted with methanol to dissolve the lipopeptides.

-

Purification: The crude methanol extract is subjected to further purification using techniques such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Planar Structure Determination

The planar structure of this compound, which includes the amino acid sequence and the fatty acid component, was primarily determined using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for obtaining initial sequence information through fragmentation analysis.

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the resulting fragment ions provide information about the sequence of amino acids in the peptide chain.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅₈H₁₀₁N₁₁O₁₅ | |

| Molecular Weight | 1239.75 | |

| Ionization Mode | Electrospray Ionization (ESI) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to identify the amino acid spin systems and their connectivity.

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is instrumental in identifying the individual amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the unambiguous identification of amino acid residues.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for establishing the sequence of the amino acids by observing correlations between the alpha-proton of one residue and the carbonyl carbon of the preceding residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically methanol-d₄ or DMSO-d₆.

-

Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC) is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The resulting spectra are analyzed to identify the spin systems of the ten amino acids and the fatty acid chain, and to establish their connectivity to determine the final planar structure.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Data sourced from Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology)

| Residue | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3-OH-C₁₄:₀ | β-CH | ~3.8 | ~68.0 |

| Leu | 1 | ~4.2 | ~53.0 |

| Glu | 2 | ~4.1 | ~54.0 |

| Thr | 3 | ~4.3 | ~60.0 |

| Val | 4 | ~4.0 | ~61.0 |

| Leu | 5 | ~4.4 | ~52.0 |

| Ser | 6 | ~4.5 | ~57.0 |

| Leu | 7 | ~4.2 | ~53.0 |

| Leu | 8 | ~4.1 | ~53.0 |

| Ser | 9 | ~4.4 | ~56.0 |

| Val | 10 | ~4.0 | ~60.0 |

Note: The chemical shift values are approximate and serve as a representation of the data found in the source. For precise values, refer to the original publication.

Stereochemistry Determination

The determination of the absolute configuration of the chiral centers in this compound is a critical final step in its complete structure elucidation. This is typically achieved through chemical degradation followed by chiral analysis or through advanced NMR techniques and comparison with synthetic standards.

Experimental Protocol: Stereochemical Analysis

-

Acid Hydrolysis: The purified this compound is hydrolyzed with 6 M HCl to break the amide bonds and release the constituent amino acids.

-

Chiral Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

-

Chromatographic Analysis: The derivatized amino acids are analyzed by RP-HPLC and their retention times are compared to those of authentic D- and L-amino acid standards derivatized in the same manner.

-

Total Synthesis: In some cases, total synthesis of possible stereoisomers and comparison of their spectroscopic data (NMR) and chromatographic behavior with the natural product is performed for unambiguous assignment.

Recent studies have highlighted the complexity of stereochemistry in the orfamide family, with some initial assignments being revised based on more detailed analysis and total synthesis.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and logical connections in the structure elucidation of this compound.

References

- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Orfamide B: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide belonging to the orfamide family, has garnered significant interest within the scientific community for its potential therapeutic applications. Produced by various Pseudomonas species, this natural product exhibits a range of biological activities. The structural elucidation and detailed spectroscopic analysis of this compound are paramount for understanding its structure-activity relationships, mechanism of action, and for guiding synthetic and semi-synthetic derivatization efforts in drug discovery programs.

This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is intended to serve as a comprehensive resource, offering detailed experimental protocols and clearly structured data to facilitate further research and development. This compound's structure is closely related to Orfamide A, with the key difference being the substitution of a Valine residue in Orfamide A with an Isoleucine at the fourth position in this compound. Additionally, this compound possesses a C14 fatty acid chain.[1][2] The structural determination of this compound has been accomplished through rigorous NMR and MS analyses.[1][2]

Data Presentation

The following tables summarize the quantitative NMR spectroscopic data for this compound. This data is essential for the verification of the compound's identity and for detailed conformational analysis. The NMR assignments for this compound are referenced from the supplementary material of the publication "Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species" in Frontiers in Microbiology, 2016, Volume 7, Article 382.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃CN, 298K)

| Amino Acid Residue | Proton | Chemical Shift (δ, ppm) |

| Fatty Acid | ||

| H-2 | Data not available | |

| H-3 | Data not available | |

| Leu¹ | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Hγ | Data not available | |

| Hδ | Data not available | |

| Glu² | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Hγ | Data not available | |

| Thr³ | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Hγ | Data not available | |

| Ile⁴ | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Hγ | Data not available | |

| Hγ' | Data not available | |

| Hδ | Data not available | |

| Leu⁵ | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Hγ | Data not available | |

| Hδ | Data not available | |

| Ser⁶ | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Leu⁷ | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Hγ | Data not available | |

| Hδ | Data not available | |

| Leu⁸ | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Hγ | Data not available | |

| Hδ | Data not available | |

| Ser⁹ | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Val¹⁰ | NH | Data not available |

| Hα | Data not available | |

| Hβ | Data not available | |

| Hγ | Data not available |

Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125.76 MHz, CD₃CN, 298K)

| Amino Acid Residue | Carbon | Chemical Shift (δ, ppm) |

| Fatty Acid | ||

| C-1 | Data not available | |

| C-2 | Data not available | |

| C-3 | Data not available | |

| Leu¹ | Cα | Data not available |

| Cβ | Data not available | |

| Cγ | Data not available | |

| Cδ | Data not available | |

| C=O | Data not available | |

| Glu² | Cα | Data not available |

| Cβ | Data not available | |

| Cγ | Data not available | |

| Cδ | Data not available | |

| C=O | Data not available | |

| Thr³ | Cα | Data not available |

| Cβ | Data not available | |

| Cγ | Data not available | |

| C=O | Data not available | |

| Ile⁴ | Cα | Data not available |

| Cβ | Data not available | |

| Cγ | Data not available | |

| Cγ' | Data not available | |

| Cδ | Data not available | |

| C=O | Data not available | |

| Leu⁵ | Cα | Data not available |

| Cβ | Data not available | |

| Cγ | Data not available | |

| Cδ | Data not available | |

| C=O | Data not available | |

| Ser⁶ | Cα | Data not available |

| Cβ | Data not available | |

| C=O | Data not available | |

| Leu⁷ | Cα | Data not available |

| Cβ | Data not available | |

| Cγ | Data not available | |

| Cδ | Data not available | |

| C=O | Data not available | |

| Leu⁸ | Cα | Data not available |

| Cβ | Data not available | |

| Cγ | Data not available | |

| Cδ | Data not available | |

| C=O | Data not available | |

| Ser⁹ | Cα | Data not available |

| Cβ | Data not available | |

| C=O | Data not available | |

| Val¹⁰ | Cα | Data not available |

| Cβ | Data not available | |

| Cγ | Data not available | |

| C=O | Data not available |

Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅₉H₁₀₇N₁₁O₁₅ |

| Monoisotopic Mass | 1253.786 g/mol |

| Observed [M+H]⁺ | Data not available |

| Observed [M+Na]⁺ | Data not available |

| Key MS/MS Fragments | Specific b and y ion data for this compound is not readily available in the public domain and would need to be generated experimentally. |

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the NMR and MS analysis of this compound, based on established procedures for similar cyclic lipopeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve a purified sample of this compound (typically 1-5 mg) in approximately 0.5 mL of deuterated acetonitrile (CD₃CN).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to avoid signal broadening.

2. Instrumentation:

-

NMR measurements are typically performed on a high-field spectrometer, such as a Bruker Avance III operating at a ¹H frequency of 500 MHz or higher.

-

The spectrometer should be equipped with a cryoprobe for enhanced sensitivity.

3. Data Acquisition:

-

All measurements should be conducted at a constant temperature, for example, 298K.

-

1D NMR:

-

Acquire a standard ¹H NMR spectrum to assess sample purity and obtain an overview of the proton signals.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

-

-

2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation of this compound. These include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To establish the complete spin systems of the amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for sequencing the peptide and identifying the connection between the fatty acid and the peptide chain.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the three-dimensional structure of the molecule.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile.

-

For UPLC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase.

2. Instrumentation:

-

An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Orbitrap instrument) is recommended.

-

Electrospray ionization (ESI) is the preferred ionization method for this class of compounds.

3. UPLC-MS Method:

-

Chromatographic Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is typically used.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to ensure good separation. A typical gradient might be:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

4. Mass Spectrometry Parameters:

-

Ionization Mode: Positive ion mode is generally used to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Scan Mode:

-

Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 100-2000) to detect the molecular ions of this compound and other components.

-

Tandem MS (MS/MS or MS²): Select the precursor ion corresponding to this compound ([M+H]⁺) for fragmentation. This will generate a fragmentation pattern (b and y ions) that can be used to confirm the amino acid sequence.

-

-

Collision Energy: The collision energy for MS/MS should be optimized to achieve a rich fragmentation spectrum.

Mandatory Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Simplified schematic of the this compound structure, highlighting the amino acid sequence and the fatty acid tail.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Orfamide B Biosynthesis Pathway in Pseudomonas protegens and Related Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamides are a class of cyclic lipopeptides (CLPs) produced by various Pseudomonas species, exhibiting a range of biological activities, including insecticidal, antifungal, and antibacterial properties. This technical guide provides a detailed overview of the biosynthesis of Orfamide B, a variant primarily produced by Pseudomonas sp. CMR5c and CMR12a, while the closely related Orfamide A is synthesized by Pseudomonas protegens. The document outlines the genetic basis of Orfamide biosynthesis, the enzymatic machinery involved, and the regulatory mechanisms controlling its production. Furthermore, it presents a compilation of experimental protocols for the study of this pathway, from genetic manipulation to metabolite analysis, and includes quantitative data where available. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction to Orfamides

Orfamides are non-ribosomally synthesized cyclic lipopeptides, which are characterized by a 10-amino-acid peptide chain linked to a 3-hydroxy fatty acid tail.[1][2] The peptide backbone is cyclized via an ester bond. These compounds are of significant interest due to their potential applications in agriculture as biocontrol agents and in medicine as novel therapeutic leads.[1] While P. protegens strains are known to primarily produce Orfamide A, related Pseudomonas species, such as CMR5c and CMR12a, are producers of this compound.[1][2] The structural difference between Orfamide A and B lies in a single amino acid substitution at the fourth position of the peptide chain.

The Orfamide Biosynthesis Gene Cluster

The biosynthesis of orfamides is orchestrated by a large gene cluster encoding a multi-modular non-ribosomal peptide synthetase (NRPS) complex. This gene cluster, designated as the ofa cluster, consists of three core protein-coding genes: ofaA, ofaB, and ofaC.

Table 1: Core Genes of the Orfamide Biosynthesis Cluster

| Gene | Encoded Protein | Function | Number of Modules |

| ofaA | OfaA NRPS | Incorporates the first two amino acids and the fatty acid tail. | 2 |

| ofaB | OfaB NRPS | Incorporates the subsequent four amino acids. | 4 |

| ofaC | OfaC NRPS | Incorporates the final four amino acids and catalyzes cyclization. | 4 |

Data sourced from in silico analysis of the orfamide gene cluster.

The ofa gene cluster also contains genes predicted to be involved in the transport and regulation of orfamide production. Downstream of the core NRPS genes, macA- and macB-like genes are found, which are likely involved in the secretion of orfamides. The regulation of the ofa cluster is controlled by LuxR-type transcriptional regulators. In Pseudomonas sp. CMR12a, two such regulators, designated OfaR1 and OfaR2, flank the orfamide biosynthesis gene cluster. Deletion of these regulatory genes has been shown to abolish the production of orfamides.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process that occurs on the large NRPS enzymatic complex. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.

The key domains within each NRPS module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond.

The biosynthesis process can be summarized as follows:

-

Initiation: The OfaA protein initiates the synthesis by incorporating a 3-hydroxy fatty acid.

-

Elongation: The subsequent amino acids are sequentially added by the modules of OfaA, OfaB, and OfaC.

-

Termination and Cyclization: The final module of OfaC contains a thioesterase (TE) domain that cleaves the completed lipopeptide from the NRPS enzyme and catalyzes the intramolecular cyclization to form the final this compound product.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

Orfamide B as a Biosurfactant: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant attention for its potent biosurfactant and antifungal properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a biosurfactant, with a primary focus on its interaction with and disruption of microbial cell membranes. While specific quantitative data for this compound's biosurfactant properties, such as its Critical Micelle Concentration (CMC) and surface tension reduction capabilities, are not extensively available in public literature, this document synthesizes the current understanding of its function and provides detailed experimental protocols for researchers to determine these key parameters. The guide also includes visualizations of the proposed molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to this compound

This compound is a member of the orfamide family of cyclic lipopeptides, which are non-ribosomally synthesized by soil- and rhizosphere-associated bacteria of the genus Pseudomonas.[1][2] These amphiphilic molecules consist of a cyclic peptide core linked to a fatty acid tail, a structure that underpins their surface-active properties. This compound and its homologs, such as Orfamide A, are known to play crucial roles in bacterial motility, biofilm formation, and exhibit a range of biological activities, including insecticidal and potent antifungal effects.[2][3] The primary interest in this compound for drug development lies in its ability to disrupt the integrity of fungal cell membranes, making it a promising candidate for novel antifungal therapies.[2]

Physicochemical and Biosurfactant Properties of this compound

The efficacy of this compound as a biosurfactant is defined by several key physicochemical parameters. While precise values for this compound are yet to be widely published, this section outlines the essential properties and provides a comparative context with its close homolog, Orfamide A.

Table 1: Structural Comparison of Orfamide A and this compound

| Feature | Orfamide A | This compound | Reference |

| Amino Acid Sequence | Differs from this compound at a single amino acid position. | Differs from Orfamide A at a single amino acid position. | |

| Fatty Acid Tail | Typically a 3-hydroxydecanoic acid (C10) or 3-hydroxydodecanoic acid (C12). | Typically a 3-hydroxydecanoic acid (C10) or 3-hydroxydodecanoic acid (C12). |

Table 2: Key Biosurfactant Properties of Orfamides

| Parameter | Orfamide A | This compound | Reference |

| Critical Micelle Concentration (CMC) | Data not available | To be determined experimentally | |

| Surface Tension Reduction | ~35.7 mN/m at 10 µg/mL | To be determined experimentally | |

| Emulsification Index (E24) | Data not available | To be determined experimentally |

Core Mechanism of Action: Membrane Disruption

The primary mechanism of action of this compound as a biosurfactant and antifungal agent is the disruption of the structural integrity of microbial cell membranes. This process is driven by the amphiphilic nature of the molecule.

-

Initial Interaction: The lipophilic fatty acid tail of this compound is proposed to insert into the lipid bilayer of the target cell membrane. This insertion is facilitated by hydrophobic interactions with the acyl chains of the membrane phospholipids.

-

Membrane Permeabilization: Following insertion, the cyclic peptide portion of this compound is thought to interact with membrane components, potentially forming pores or channels. This disrupts the membrane's selective permeability.

-

Leakage of Cellular Contents: The loss of membrane integrity leads to the leakage of essential ions and small molecules from the cytoplasm, ultimately resulting in cell death.

Figure 1: Proposed mechanism of action of this compound on a fungal cell membrane.

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound's biosurfactant properties and its membrane-disrupting activity.

Purification of this compound

A robust purification protocol is essential for obtaining pure this compound for experimental analysis.

Figure 2: Workflow for the purification of this compound.

Protocol:

-

Culture and Harvest: Culture the this compound-producing Pseudomonas strain in a suitable liquid medium (e.g., King's B) for 48-72 hours. Harvest the culture broth by centrifugation to remove bacterial cells.

-

Acid Precipitation: Acidify the cell-free supernatant to pH 2.0 using HCl and incubate at 4°C overnight to precipitate the lipopeptides.

-

Extraction: Collect the precipitate by centrifugation and extract with an organic solvent such as ethyl acetate.

-

Purification: Evaporate the organic solvent and further purify the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Principle: The CMC is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system go to micelles. Surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

Purified this compound

-

Tensiometer (with Du Noüy ring or Wilhelmy plate)

-

High-purity water

-

Glassware

Protocol:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) and then prepare a series of dilutions in high-purity water.

-

Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature.

-

Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the resulting curve.

Emulsification Index (E24) Assay

Principle: This assay measures the ability of a biosurfactant to emulsify a hydrocarbon.

Materials:

-

Cell-free supernatant containing this compound or a solution of purified this compound

-

A hydrocarbon (e.g., kerosene, n-hexadecane)

-

Test tubes with screw caps

-

Vortex mixer

Protocol:

-

In a test tube, mix equal volumes of the aqueous this compound solution and the hydrocarbon (e.g., 2 mL of each).

-

Vortex the mixture at high speed for 2 minutes.

-

Allow the mixture to stand for 24 hours.

-

Measure the height of the emulsion layer and the total height of the liquid column.

-

Calculate the E24 using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Membrane Leakage Assay

Principle: This assay assesses the ability of this compound to permeabilize lipid vesicles (liposomes) by monitoring the release of an encapsulated fluorescent dye.

Figure 3: Workflow for a membrane leakage assay.

Materials:

-

Purified this compound

-

Lipids (e.g., POPC, POPE, Ergosterol to mimic fungal membranes)

-

Fluorescent dye (e.g., calcein, carboxyfluorescein)

-

Size-exclusion chromatography column

-

Fluorometer

-

Triton X-100

Protocol:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye like calcein. Remove unencapsulated dye by size-exclusion chromatography.

-

Assay: Add a known concentration of this compound to the liposome suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The increase in fluorescence corresponds to the de-quenching of the dye as it leaks out of the liposomes.

-

Maximum Leakage: At the end of the experiment, add Triton X-100 to lyse all liposomes and determine the maximum fluorescence (100% leakage).

-

Calculation: Express the this compound-induced leakage as a percentage of the maximum leakage.

Conclusion

This compound is a potent biosurfactant with a clear mechanism of action centered on the disruption of microbial cell membranes. While specific quantitative data on its biosurfactant properties are still needed, the experimental protocols outlined in this guide provide a clear pathway for researchers to elucidate these critical parameters. A thorough understanding of its physicochemical properties and membrane-disrupting capabilities is paramount for the successful development of this compound as a novel therapeutic or biotechnological agent. The provided diagrams and methodologies serve as a foundational resource for scientists and professionals in the field of drug discovery and development.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

Orfamide B: A Technical Guide to its Antifungal Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated significant potential as a potent antifungal agent against a range of economically important fungal and oomycete pathogens. Structurally similar to its counterpart Orfamide A, differing by only a single amino acid, this compound exhibits a robust inhibitory effect on fungal growth and development. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Data Presentation: Quantitative Antifungal Activity of this compound

While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a broad spectrum of fungal pathogens remains limited in publicly available literature, effective concentrations derived from various bioassays provide valuable insights into its potency.[1] The following table summarizes the available quantitative data on the antifungal activity of this compound.

| Target Organism | Assay Type | Effective Concentration (this compound) | Reference |

| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM (reduces disease lesions) | [2][3][4][5] |

| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (induces increased branching) | |

| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70s) | |

| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70s) |

Mechanism of Action

The primary antifungal mechanism of this compound is the rapid disruption of the fungal plasma membrane. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This membrane-centric action is a hallmark of many cyclic lipopeptides and contributes to the broad-spectrum activity of this compound.

Fungal Membrane Disruption

This compound's amphiphilic nature, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide ring, facilitates its insertion into the fungal plasma membrane. While the precise molecular interactions are still under investigation, it is hypothesized that this compound may interact with specific membrane components, such as ergosterol or phospholipids, leading to the formation of pores or channels. This disruption of membrane integrity leads to a loss of ion homeostasis and the leakage of essential cytoplasmic components, culminating in cell lysis.

Inhibition of Key Pathogenic Processes

A significant aspect of this compound's bioactivity is its ability to inhibit crucial processes in fungal pathogenesis. In the rice blast fungus Magnaporthe oryzae, this compound has been shown to block the formation of appressoria, specialized infection structures necessary for host penetration. This inhibitory action likely stems from the disruption of signaling pathways that govern appressorium development.

Downstream Signaling Effects

The membrane disruption caused by this compound is believed to trigger downstream signaling cascades that contribute to its antifungal effect.

-

Pmk1 MAPK Pathway: The Pmk1 (Pathogenicity Mitogen-activated Protein Kinase 1) pathway is a critical signaling cascade in M. oryzae that regulates appressorium formation and invasive growth. It is plausible that the membrane perturbations induced by this compound interfere with the proper functioning of membrane-associated sensor proteins that act upstream of the Pmk1 cascade, thereby inhibiting its activation.

-

Calcium Signaling: Calcium is a crucial second messenger in fungi, involved in various cellular processes, including stress responses and development. Some antifungal peptides are known to affect fungal calcium channels. It is hypothesized that this compound-induced membrane damage could lead to an uncontrolled influx of extracellular calcium, disrupting cellular calcium homeostasis and triggering downstream signaling events that contribute to cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antifungal activity and elucidate the mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal isolate of interest (e.g., Fusarium oxysporum)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for F. oxysporum). Prepare a spore suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well, including a positive control (no this compound) and a negative control (no fungus).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C for F. oxysporum) for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Zoospore Lysis Assay

This assay is particularly relevant for assessing activity against oomycetes like Phytophthora and Pythium.

-

Materials:

-

Actively motile zoospores of the target oomycete

-

This compound solutions at various concentrations

-

Microscope slides and coverslips

-

Light microscope

-

-

Procedure:

-

Place a drop of the zoospore suspension on a microscope slide.

-

Add a small volume of the this compound solution to the zoospore suspension and immediately cover with a coverslip.

-

Observe the zoospores under the light microscope.

-

Record the time taken for the majority of zoospores to lyse (burst).

-

Include a control with the solvent used to dissolve this compound.

-

Fungal Membrane Permeabilization Assay

This assay measures the extent of membrane damage by quantifying the uptake of a fluorescent dye that is normally excluded by intact cells.

-

Materials:

-

Fungal spore or mycelial suspension

-

This compound solutions at various concentrations

-

Propidium Iodide (PI) or SYTOX Green solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

Wash the fungal cells with PBS and resuspend in PBS.

-

Add the fluorescent dye (e.g., PI to a final concentration of 5 µg/mL) to the cell suspension and incubate in the dark for 15 minutes.

-

Add different concentrations of this compound to the cell suspension.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~493/636 nm for PI) at different time points.

-

An increase in fluorescence indicates membrane permeabilization.

-

Reactive Oxygen Species (ROS) Production Assay

This assay detects the generation of intracellular ROS, which can be a consequence of cellular stress induced by antifungal agents.

-

Materials:

-

Fungal spore or mycelial suspension

-

This compound solutions at various concentrations

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

PBS

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

Wash the fungal cells with PBS and resuspend in PBS.

-

Load the cells with DCFH-DA (e.g., 10 µM) and incubate in the dark for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

Treat the cells with different concentrations of this compound.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/535 nm) at different time points.

-

An increase in fluorescence indicates the production of ROS.

-

Western Blot Analysis of Pmk1 Phosphorylation

This protocol is for detecting the activation state of the Pmk1 MAP kinase in response to this compound treatment in Magnaporthe oryzae.

-

Materials:

-

M. oryzae mycelia

-

This compound solutions

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., Bradford or BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p44/42 MAPK (for phosphorylated Pmk1) and anti-p44/42 MAPK (for total Pmk1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction: Treat M. oryzae mycelia with this compound for a specified time. Harvest the mycelia, freeze in liquid nitrogen, and grind to a fine powder. Resuspend in lysis buffer and clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against phosphorylated Pmk1 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against total Pmk1 to normalize for protein loading.

-

Intracellular Calcium Measurement

This protocol outlines a method to measure changes in intracellular calcium levels in fungal cells using a fluorescent calcium indicator.

-

Materials:

-

Fungal spore or mycelial suspension

-

This compound solutions

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or a similar buffer

-

Fluorometer or fluorescence microscope with appropriate filters

-

-

Procedure:

-

Dye Loading: Wash the fungal cells and resuspend them in the loading buffer (HBSS containing Fluo-4 AM and a small amount of Pluronic F-127 to aid dye solubilization). Incubate in the dark at room temperature for 30-60 minutes to allow the dye to enter the cells.

-

Washing: Wash the cells twice with HBSS to remove the extracellular dye.

-

Measurement: Resuspend the cells in HBSS and place them in the measurement chamber of the fluorometer or on a microscope slide.

-

Stimulation: Establish a baseline fluorescence reading, and then add this compound to the cell suspension.

-

Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the biological activity of this compound.

Conclusion and Future Directions

This compound stands out as a promising antifungal agent with a potent and rapid mechanism of action centered on the disruption of the fungal plasma membrane. Its ability to inhibit key pathogenic processes, such as appressorium formation, further underscores its potential for development as a novel therapeutic. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the precise molecular interactions and signaling events governed by this compound.

Future research should focus on several key areas to fully elucidate the potential of this compound:

-

Comprehensive MIC Profiling: Determining the MIC values of this compound against a wider range of clinically and agriculturally relevant fungal pathogens is crucial for defining its spectrum of activity.

-

Molecular Target Identification: Investigating the specific molecular components of the fungal membrane with which this compound interacts will provide a more detailed understanding of its mechanism of action.

-

Elucidation of Signaling Pathways: Further studies are needed to definitively link this compound-induced membrane stress to the modulation of the Pmk1 MAPK and calcium signaling pathways.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in animal and plant models of fungal infection is a critical next step in its development as a therapeutic agent.

By addressing these research questions, the scientific community can unlock the full potential of this compound as a valuable tool in the fight against fungal diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Orfamide B and Its Pivotal Role in Bacterial Swarming Motility: A Technical Guide

Abstract

Swarming motility is a sophisticated, collective bacterial behavior crucial for colonization, virulence, and biofilm formation. This process is facilitated by the secretion of biosurfactants that reduce surface tension, enabling flagella-driven movement across semi-solid surfaces. In several biocontrol strains of Pseudomonas, the cyclic lipopeptide (CLP) Orfamide B has been identified as a key determinant of this phenotype. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's function in swarming motility, the intricate signaling pathways regulating its biosynthesis, and detailed protocols for its study. A thorough understanding of these processes offers potential avenues for the development of novel anti-virulence and anti-biofilm therapeutic agents.

Introduction to this compound and Swarming Motility

This compound is a non-ribosomally synthesized cyclic lipopeptide produced by certain species of Pseudomonas, such as Pseudomonas sp. CMR5c and CMR12a.[1][2] Structurally, it consists of a 10-amino acid peptide chain linked to a β-hydroxy fatty acid tail.[2] This amphiphilic nature allows this compound to act as a potent biosurfactant.

Bacterial swarming is a coordinated, multicellular movement over a surface, driven by rotating flagella. This motility is distinct from individual swimming in liquid environments and is critical for bacteria to explore new territories, access nutrients, and establish infections. The process requires a reduction in surface tension, which is achieved by the secretion of wetting agents like this compound. In its absence, the energy generated by flagellar rotation is insufficient to overcome surface friction, and collective movement is stalled.

The Regulatory Network of this compound Biosynthesis

The production of this compound is a metabolically expensive process and is therefore tightly regulated at the transcriptional level. The biosynthesis is controlled by a hierarchical signaling cascade that integrates environmental cues and cell population density.

The core biosynthetic genes, designated ofaA, ofaB, and ofaC, encode the large non-ribosomal peptide synthetase (NRPS) enzymes that assemble the lipopeptide. The expression of these genes is directly controlled by two LuxR-type transcriptional regulators, located upstream (luxRup or ofaR1) and downstream (luxRdown or ofaR2) of the ofa gene cluster. These regulators act as transcriptional activators, and their deletion abolishes this compound production and, consequently, swarming motility. While not explicitly detailed in all this compound literature, these local LuxR regulators are often integrated into broader global regulatory networks like the Gac/Rsm pathway, which responds to quorum sensing signals to control the production of many secondary metabolites and virulence factors in Pseudomonas.

Quantitative Data on this compound and Swarming Motility

Genetic studies in Pseudomonas sp. CMR5c have definitively linked this compound to swarming. Deletion of the ofa biosynthetic genes or the luxR regulatory genes results in a complete loss of swarming motility. This phenotype can be fully rescued by the external application of purified this compound, demonstrating its direct role as the essential biosurfactant for this process. The restoration of swarming is dose-dependent.

Table 1: Effect of Genetic Mutations and this compound Complementation on Swarming Motility in Pseudomonas sp. CMR5c

| Strain / Condition | Genotype / Treatment | Swarming Phenotype | Relative Swarm Diameter (%) | Reference |

| Wild Type | Wild Type | Swarming | 100 | |

| ofa Mutant | ΔofaBC | Non-swarming | 0 | |

| luxRup Mutant | ΔluxRup | Non-swarming | 0 | |

| luxRdown Mutant | ΔluxRdown | Non-swarming | 0 | |

| Chemical Complementation | ΔofaBC + this compound | Swarming Restored | ~100 (at sufficient concentration) |

Note: Relative swarm diameter is normalized to the wild-type strain. The original studies present this data visually with representative plates.

Experimental Protocols

Precise and reproducible methodologies are critical for studying swarming motility and the biosurfactants involved.

Swarming Motility Assay

This protocol is used to visually and quantitatively assess the collective movement of bacteria on a semi-solid surface. It is adapted from established methods.

Materials:

-

LB (Luria-Bertani) medium or other suitable nutrient broth.

-

Bacto Agar or Noble Agar.

-

Sterile petri dishes (e.g., 90 mm).

-

Overnight bacterial culture grown in liquid medium.

-

Micropipette and sterile tips.

-

Incubator (e.g., 28°C or 30°C).

Procedure:

-

Prepare Swarm Agar Plates: Prepare LB medium and add agar to a final concentration of 0.6% (w/v). Autoclave to sterilize.

-

Pour Plates: In a laminar flow hood, pour a consistent volume (e.g., 25 mL) of the molten agar medium into each petri dish on a level surface.

-

Dry Plates: Allow the plates to solidify and then dry them in the laminar flow hood (lids ajar) for a specific, consistent duration (e.g., 1-2 hours) to achieve the correct surface moisture. This step is critical for reproducibility.

-

Prepare Inoculum: Grow bacteria overnight in liquid LB medium. Adjust the culture to a specific optical density (e.g., OD600 of ~0.9-1.0).

-

Inoculate Plates: Carefully spot a small volume (e.g., 5 µL) of the bacterial culture onto the exact center of the swarm agar plate. Allow the inoculum to absorb into the agar completely before moving the plate.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 28°C) for 20-48 hours. Do not stack the plates more than two high to ensure uniform temperature.

-

Data Collection: After incubation, measure the diameter of the swarm colony. The presence of dendritic, tendril-like patterns is characteristic of active swarming. Document the results with high-resolution photographs.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Variants and Analogs of Orfamide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a member of the cyclic lipopeptide (CLP) class of natural products, has garnered significant interest within the scientific community due to its potent biological activities. Produced by various Pseudomonas species, this compound and its natural variants exhibit a range of effects, including antifungal, anti-oomycete, and insecticidal properties. These activities are largely attributed to their ability to disrupt microbial cell membranes. Structurally, orfamides consist of a 10-amino acid peptide chain cyclized into a lactone ring and a β-hydroxy fatty acid tail of varying length. This unique architecture is synthesized non-ribosomally by large multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs).

This technical guide provides a comprehensive overview of the known natural variants and analogs of this compound. It is designed to serve as a resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols for their isolation and characterization, and visualizing the underlying biological pathways and experimental workflows.

Natural Variants of this compound

Several natural variants of this compound have been isolated and characterized, primarily from different strains of Pseudomonas. These variants typically differ in the amino acid sequence of the peptide ring or the length and saturation of the fatty acid tail. These structural modifications can influence their physicochemical properties and biological activities.

Orfamide A

Orfamide A is the most well-studied variant and was first discovered in the biocontrol strain Pseudomonas protegens Pf-5.[1] It differs from this compound by a single amino acid substitution at the fourth position of the peptide ring, containing a valine instead of an isoleucine.[1][2]

Orfamide F and Orfamide G

Discovered in Pseudomonas sp. CMR5c, Orfamide F and G are two other known homologs.[2] Orfamide G shares the same amino acid sequence as this compound but possesses a longer fatty acid tail.[2]

Orfamide N

A more recently discovered analog, Orfamide N, was isolated from Pseudomonas idahonensis. It is composed of ten mixed D/L-amino acids and a (Z)-3R-hydroxyhexadec-9-enoic acid residue.

Data Presentation

The following tables summarize the available quantitative data for this compound and its known natural variants, focusing on their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Orfamide Variants

| Property | Orfamide A | This compound | Orfamide C | Orfamide F | Orfamide G | Orfamide N |

| Producing Organism | Pseudomonas protegens | Pseudomonas sp. CMR5c, CMR12a | Pseudomonas protegens | Pseudomonas sp. CMR5c | Pseudomonas sp. CMR5c | Pseudomonas idahonensis |

| Molecular Formula | C64H114N10O17 | Not explicitly found | C62H110N10O17 | Not explicitly found | Not explicitly found | C66H116N10O17 |

| Molecular Weight ( g/mol ) | 1295.65 | Not explicitly found | 1267.59 | Not explicitly found | Not explicitly found | Not explicitly found |

| Fatty Acid Tail | 3-hydroxydodecanoic or tetradecanoic acid | 3-hydroxytetradecanoic acid | 3-hydroxydodecanoic acid | Not explicitly found | C16 | (Z)-3R-hydroxyhexadec-9-enoic acid |

| Amino Acid Sequence | Leu-Glu-Thr-Val -Leu-Ser-Leu-Leu-Ser-Val | Leu-Glu-Thr-Ile -Leu-Ser-Leu-Leu-Ser-Val | Not explicitly found | Not explicitly found | Leu-Glu-Thr-Ile -Leu-Ser-Leu-Leu-Ser-Val | Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val |

Table 2: Biological Activity of Orfamide Variants

| Compound | Target Organism/Cell Line | Activity Type | Value |

| Orfamide A, B, G | Magnaporthe oryzae | Antifungal | Equally active |

| Orfamide A, B, G | Rhizoctonia solani AG 4-HGI | Antifungal | Equally active |

| Orfamide A, B, G | Phytophthora and Pythium zoospores | Lysis | Equally active |

| Orfamide N | Human Melanoma (MDA-MB-435) | Cytotoxicity (IC50) | 11.06 µM |

| Orfamide N | Human Ovarian Cancer (OVCAR3) | Cytotoxicity (IC50) | 10.50 µM |

Note: A direct comparison of MIC values across a standardized panel of microorganisms is not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and structural characterization of this compound and its analogs.

Bacterial Fermentation and Crude Extraction

This protocol describes the cultivation of Pseudomonas species and the initial extraction of orfamides.

-

Materials:

-

Pseudomonas strain (e.g., Pseudomonas sp. CMR12a)

-

King's B (KB) liquid medium

-

Shaking incubator

-

Centrifuge

-

6 M Hydrochloric acid (HCl)

-

Methanol

-

-

Procedure:

-

Seed Culture: Inoculate a single colony of the Pseudomonas strain into 50 mL of KB liquid medium in a 250 mL flask. Incubate at 28°C with shaking at 150 rpm for 24 hours.

-

Production Culture: Inoculate the seed culture into 500 mL of KB liquid medium in a 2 L flask. Incubate at 28°C with shaking at 150 rpm for 48 hours.

-

Harvesting: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant.

-

Acid Precipitation: Acidify the supernatant to a pH of 2.0 using 6 M HCl. Store the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.

-

Crude Extract Collection: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the crude precipitate.

-

Methanol Extraction: Extract the crude precipitate with methanol. Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material and collect the methanol-soluble fraction.

-

Drying: Evaporate the methanol under reduced pressure or with a stream of nitrogen to obtain the crude extract.

-

Purification by Solid-Phase Extraction (SPE) and RP-HPLC

This protocol details the semi-purification and final purification of orfamides from the crude extract.

-

Materials:

-

C18 SPE cartridge

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Lyophilizer

-

-

Procedure:

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Dissolve the crude extract in a small volume of methanol and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low concentration of acetonitrile in water (e.g., 20% ACN) to remove polar impurities.

-

Elution: Elute the orfamides with a higher concentration of acetonitrile in water (e.g., 80-100% ACN).

-

Drying: Dry the eluted fraction containing the orfamides.

-

RP-HPLC Purification: Dissolve the semi-purified extract in the initial mobile phase (e.g., 50% ACN in water with 0.1% TFA). Inject the sample onto a semi-preparative C18 column.

-

Gradient Elution: Elute the orfamides using a gradient of increasing acetonitrile concentration. Monitor the elution at 214 nm.

-

Fraction Collection: Collect the fractions corresponding to the peaks of the orfamide analogs.

-

Final Product: Lyophilize the purified fractions to obtain the pure orfamide variants as a white powder.

-

Structural Elucidation by NMR and Mass Spectrometry

This protocol outlines the analytical techniques used to determine the structure of the purified orfamides.

-

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).

-

-

Mass Spectrometry Analysis:

-

Molecular Weight Determination: Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into the ESI source. Acquire high-resolution mass spectra in positive ion mode to determine the accurate mass of the protonated molecule [M+H]+.

-

Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern provides information about the amino acid sequence and the structure of the fatty acid tail.

-

-

NMR Spectroscopy Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified orfamide in a suitable deuterated solvent (e.g., CD3OH or DMSO-d6).

-

1D NMR: Acquire 1H and 13C NMR spectra to identify the types of protons and carbons present in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acids and connecting the fatty acid tail.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which helps in defining the three-dimensional structure of the cyclic peptide.

-

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for orfamides is the disruption of the cell membrane integrity of target organisms. Additionally, more specific interactions with cellular signaling pathways have been observed.

General Membrane Disruption

As amphiphilic molecules, orfamides insert their hydrophobic fatty acid tails into the lipid bilayer of the cell membrane, while the hydrophilic peptide ring remains at the membrane-water interface. This insertion disrupts the normal membrane structure, leading to the formation of pores or channels. The consequence is an uncontrolled flux of ions and small molecules across the membrane, dissipation of the membrane potential, leakage of cellular contents, and ultimately, cell death.

Caption: General mechanism of membrane disruption by this compound analogs.

Orfamide A-Induced Calcium Signaling

In the green alga Chlamydomonas reinhardtii, Orfamide A has been shown to trigger a specific signaling cascade involving an influx of extracellular calcium (Ca2+). This process is thought to be mediated by transient receptor potential (TRP)-like ion channels in the algal cell membrane. The rapid increase in intracellular Ca2+ concentration leads to the deflagellation of the alga, immobilizing it.

Caption: Orfamide A-induced calcium signaling pathway in Chlamydomonas reinhardtii.

Experimental Workflows

The following diagrams illustrate the logical workflows for the key experimental procedures described in this guide.

Caption: Experimental workflow for the isolation and purification of orfamides.

References

- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

Methodological & Application

Orfamide B Production: Application Notes and Fermentation Optimization Protocols

For Researchers, Scientists, and Drug Development Professionals